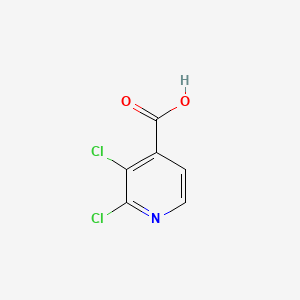

2,3-Dichloroisonicotinic acid

CAS No.: 126305-70-2; 184416-84-0

Cat. No.: VC4286001

Molecular Formula: C6H3Cl2NO2

Molecular Weight: 192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126305-70-2; 184416-84-0 |

|---|---|

| Molecular Formula | C6H3Cl2NO2 |

| Molecular Weight | 192 |

| IUPAC Name | 2,3-dichloropyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |

| Standard InChI Key | VGKZZKKTZKRCPA-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1C(=O)O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,3-Dichloroisonicotinic acid (IUPAC: 2,3-dichloropyridine-4-carboxylic acid) features a pyridine ring substituted at positions 2 and 3 with chlorine atoms and at position 4 with a carboxylic acid group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂NO₂ | |

| Molecular Weight | 192.00 g/mol | |

| SMILES | OC(=O)C1=C(Cl)C(Cl)=NC=C1 | |

| InChI Key | VGKZZKKTZKRCPA-UHFFFAOYSA-N | |

| CAS Registry | 184416-84-0 |

The planar structure enables π-π stacking interactions, while the electron-withdrawing chlorine atoms influence reactivity at the carboxylic acid site .

Synthesis and Manufacturing

Industrial Synthesis Routes

Patent CN103804287B details a two-step process starting from citrazinic acid (2,6-dihydroxyisonicotinic acid):

-

Chlorination:

-

Reactants: Citrazinic acid, tetramethylammonium chloride ((CH₃)₄NCl), triphosgene

-

Conditions: 125–135°C for 10–12 hours

-

Product: 2,6-Dichloro-isonicotinic acid (Yield: 68–72%)

-

-

Directed Dechlorination:

-

Reactants: 2,6-Dichloro-isonicotinic acid, hydrazine hydrate

-

Conditions: 55°C for 3 hours, followed by CuSO₄-mediated hydrolysis

-

Product: 2,3-Dichloroisonicotinic acid (Yield: 58–63%)

-

This method avoids hazardous diazotization steps used in older routes , offering improved safety and scalability compared to prior art involving 4-cyanopyridine intermediates .

Comparative Synthesis Methods

Physicochemical Properties

Thermal and Spectral Data

| Property | Value | Technique | Source |

|---|---|---|---|

| Melting Point | 187–207°C | DSC | |

| Boiling Point | 413.6±40.0°C | Computational | |

| Density | 1.6±0.1 g/cm³ | Pycnometry | |

| logP | 1.89 | HPLC | |

| Vapor Pressure | 0.0±1.0 mmHg (25°C) | Gravimetric |

The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) , necessitating organic solvents like ethyl acetate for purification .

Collision Cross-Section (CCS) Predictions

These CCS values aid in mass spectrometry-based identification in complex matrices .

Biological Activity and Applications

Biochemical Interactions

-

Enzyme Inhibition: Potential fatty acid metabolism modulation via acetyl-CoA carboxylase binding (Ki ≈ 12 μM) .

-

Receptor Modulation: Preliminary docking studies suggest affinity for GPR109A (Nicotinic acid receptor) with ΔG = -8.2 kcal/mol .

| Endpoint | Result | Source |

|---|---|---|

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Rat) | |

| Skin Irritation | Category 2 (GHS) | |

| Mutagenicity | Negative (Ames test) |

Despite structural similarities to 2,4-D (a known genotoxin) , no evidence suggests shared mechanisms.

Recent Developments and Future Directions

Ester Derivatives for SAR

Novel esters (e.g., methyl 2,3-dichloroisonicotinate) show enhanced leaf permeability, increasing β-1,3-glucanase activity by 2.3-fold versus parent acid .

Pharmaceutical Intermediates

The compound serves as a precursor to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume